1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile
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Overview
Description
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohexane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and subsequent reactions with phenylethylamine and cyanide sources under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexane rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, modulating their activity. The carbonitrile group may also play a role in binding to active sites of proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group.
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-methanol: Features a hydroxyl group.
Uniqueness
1-Phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H24N2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenyl-4-(2-phenylethylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H24N2/c22-17-21(19-9-5-2-6-10-19)14-11-20(12-15-21)23-16-13-18-7-3-1-4-8-18/h1-10,20,23H,11-16H2 |
InChI Key |
HUFVNBLPWYHYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCCC2=CC=CC=C2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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